molecular formula C12H13F3O2 B13513618 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid

3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B13513618
M. Wt: 246.22 g/mol
InChI Key: ATBLQNFTFIHULG-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid: is an organic compound that belongs to the class of phenylbutanoic acids It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of boronic acids with halides. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-Methyl-2-(phenylsulfonamido)butanoic acid

Comparison: Compared to similar compounds, 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

3-methyl-2-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H13F3O2/c1-7(2)10(11(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-7,10H,1-2H3,(H,16,17)

InChI Key

ATBLQNFTFIHULG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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